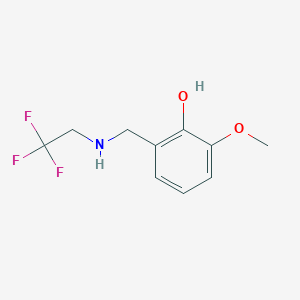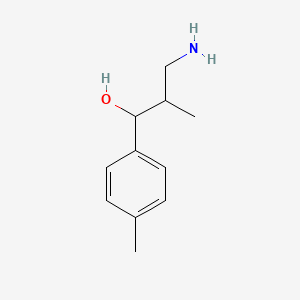
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylpropanolamine and features both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylbenzaldehyde and nitroethane to form 2-nitro-1-(4-methylphenyl)propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(4-methylphenyl)propanamine.
Substitution: 3-Amino-2-methyl-1-(4-methylphenyl)propyl chloride.
Scientific Research Applications
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-1-phenylpropan-1-ol: Lacks the 4-methyl substitution on the phenyl ring.
3-Amino-1-(4-methylphenyl)propan-1-ol: Lacks the methyl group on the propyl chain.
2-Amino-1-(4-methylphenyl)propan-1-ol: The amino group is located at a different position on the propyl chain.
Uniqueness
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propyl chain that is further substituted with a methyl group and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
InChI Key |
LHADCTFQWBBZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


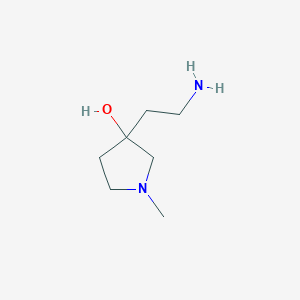

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
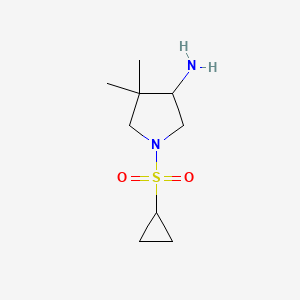
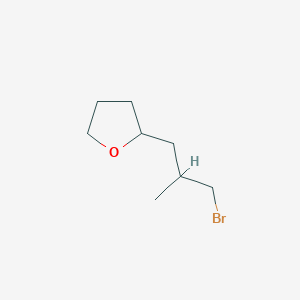
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
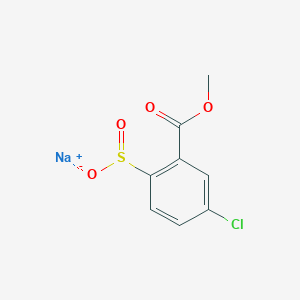
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
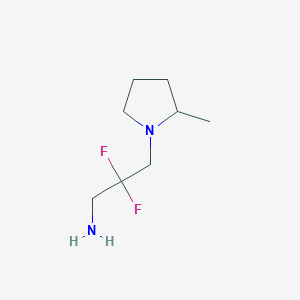
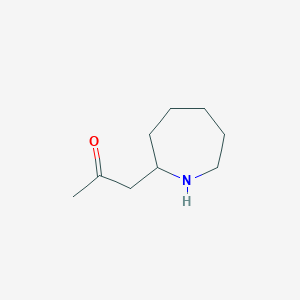
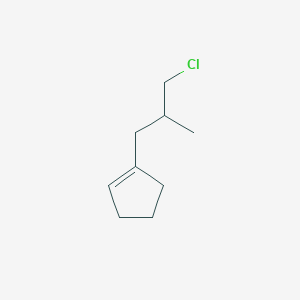

![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
